

Spectroscopic and Mechanistic Insights into Eupenifeldin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupenifeldin is a complex pentacyclic bistropolone natural product first isolated from the fungus Eupenicillium brefeldianum[1]. Its intricate molecular architecture and significant cytotoxic and antitumor activities have made it a subject of interest in medicinal chemistry and drug discovery[1][2]. This technical guide provides a comprehensive overview of the spectroscopic data of **Eupenifeldin**, outlines the experimental protocols for its characterization, and elucidates its mechanism of cytotoxic action.

Spectroscopic Data of Eupenifeldin

The structural elucidation of **Eupenifeldin** was originally achieved through a combination of spectroscopic methods and single-crystal X-ray analysis[1]. While the complete original NMR data table from the seminal 1993 publication by Mayerl et al. is not readily available in the public domain, this guide compiles the key spectroscopic data from various corroborating sources.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.



MS Parameter	Value	Reference	
Molecular Formula	СззН40О7	[3]	
Molar Mass	548.676 g·mol ⁻¹	[3]	
Ionization Mode	Electrospray Ionization (ESI)	Implied by modern analyses	
Mass Analyzer	Time-of-Flight (TOF) or Orbitrap	Implied by modern analyses	

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Key reported chemical shifts for **Eupenifeldin** are presented below. A complete, tabulated list of all proton and carbon chemical shifts and coupling constants from the original publication could not be retrieved.

Key ¹H and ¹³C NMR Chemical Shifts

Atom	¹H Chemical Shift (δ) ppm	¹³ C Chemical Shift (δ) ppm	Reference
H-4 (4S epimer)	4.22		
C-4 (4S epimer)	70.8	-	

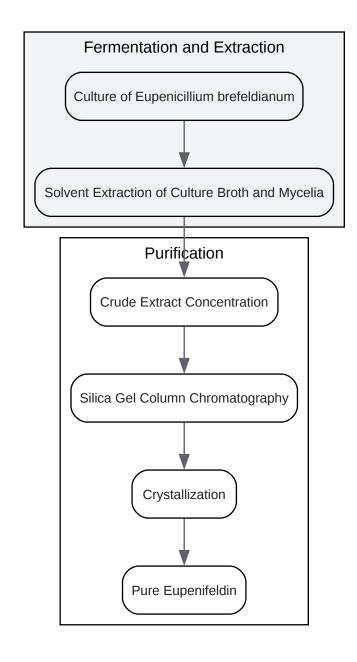
Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of **Eupenifeldin**, based on common practices for fungal metabolite research from the era of its discovery and modern analytical techniques.

Isolation and Purification of Eupenifeldin

A generalized workflow for the isolation of **Eupenifeldin** from Eupenicillium brefeldianum is as follows:





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Fig. 1: Generalized workflow for the isolation of **Eupenifeldin**.

- Fermentation: Eupenicillium brefeldianum is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites, including **Eupenifeldin**.
- Extraction: The culture broth and mycelia are extracted with organic solvents (e.g., ethyl acetate, chloroform/methanol) to partition the metabolites into an organic phase.



- Chromatography: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase, with a gradient of solvents to separate the components.
- Crystallization: Fractions containing Eupenifeldin are further purified by crystallization to yield the pure compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A few milligrams of purified **Eupenifeldin** are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).
- Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are analyzed to elucidate the molecular structure.

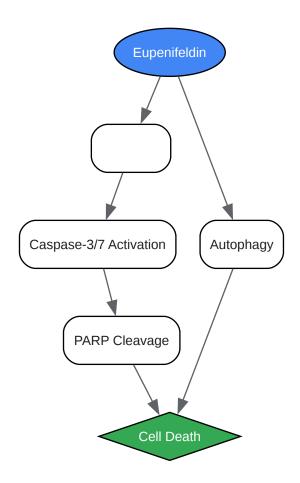
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **Eupenifeldin** is introduced into the mass spectrometer via an electrospray ionization (ESI) source.
- Data Acquisition: High-resolution mass spectra are acquired using a TOF or Orbitrap mass analyzer to determine the accurate mass and elemental composition.
- Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns, which provide further structural information.

Cytotoxic Signaling Pathway of Eupenifeldin

Eupenifeldin exerts its cytotoxic effects against cancer cells through a multi-faceted mechanism involving the induction of both apoptosis and autophagy[4].





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Fig. 2: Eupenifeldin-induced cytotoxic signaling pathways.

Studies in ovarian cancer cell lines have shown that **Eupenifeldin** treatment leads to the activation of effector caspases 3 and 7[4]. These caspases are key executioners of apoptosis, a form of programmed cell death. Their activation results in the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair[4]. The cleavage of PARP is a hallmark of apoptosis.

Concurrently, **Eupenifeldin** has been observed to induce a weak autophagic response in cancer cells[4]. Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. While often a pro-survival mechanism, in the context of **Eupenifeldin**-induced cytotoxicity, the inhibition of autophagy was found to reduce the compound's toxicity, suggesting that autophagy contributes to the overall cell death mechanism[4]. The interplay between apoptosis and autophagy in response to **Eupenifeldin** treatment ultimately culminates in cancer cell death.



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